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molecular formula C13H16N2O B8611949 N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No. B8611949
M. Wt: 216.28 g/mol
InChI Key: MUZPBNQEMRYLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05693665

Procedure details

Working in the same manner as for the amidation reaction of Example 1, but using 5-methyltryptamine (Preparation 6) and acetyl chloride as reactants, the title compound is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:13]=[C:12]2[C:5]([NH:6][CH:7]=[C:8]2[CH2:9][CH2:10][NH2:11])=[CH:4][CH:3]=1.[C:14](Cl)(=[O:16])[CH3:15]>>[CH3:1][C:2]1[CH:13]=[C:12]2[C:5](=[CH:4][CH:3]=1)[NH:6][CH:7]=[C:8]2[CH2:9][CH2:10][NH:11][C:14](=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C2NC=C(CCN)C2=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Working in the same manner as for the amidation reaction of Example 1

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(=CNC2=CC1)CCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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